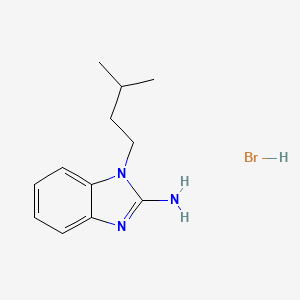
1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine hydrobromide
Descripción general
Descripción
1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C12H18BrN3 and its molecular weight is 284.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Anticancer Research
Recent studies have indicated that benzodiazole derivatives may exhibit anticancer properties. The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. For instance, research has shown that certain benzodiazoles can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
2. Neuropharmacology
Benzodiazole derivatives are also being investigated for their neuroprotective effects. They may modulate neurotransmitter systems and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine hydrobromide could enhance cognitive function and protect neuronal cells from oxidative stress.
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes like cyclooxygenase (COX), which are pivotal in inflammatory processes. This property can be leveraged in developing anti-inflammatory drugs.
2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. It can be utilized to study protein interactions and cellular signaling pathways, providing insights into various biological processes.
Material Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices.
2. Coatings and Polymers
In material science, this compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Anticancer Activity of Benzodiazole Derivatives" | Pharmacology | Demonstrated significant inhibition of tumor growth in vitro using various benzodiazole derivatives, including this compound. |
| "Neuroprotective Effects of Benzodiazoles" | Neuropharmacology | Showed that the compound could reduce neuronal apoptosis induced by oxidative stress in cell cultures. |
| "Enzyme Inhibition by Benzodiazole Compounds" | Biochemistry | Identified the compound as a potent inhibitor of COX enzymes, suggesting potential anti-inflammatory applications. |
| "Electronic Properties of Benzodiazole Derivatives" | Material Science | Found that the compound enhances charge transport properties in organic electronic devices, improving their efficiency. |
Propiedades
IUPAC Name |
1-(3-methylbutyl)benzimidazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.BrH/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13;/h3-6,9H,7-8H2,1-2H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDEESJELOJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















